4-Methyl-4-phenylpiperidin-1-ium;chloride
Description
4-Methyl-4-phenylpiperidin-1-ium;chloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl group, making it a unique structure within the piperidine family.
Properties
IUPAC Name |
4-methyl-4-phenylpiperidin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGHKBZVNSTOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC[NH2+]CC1)C2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83949-37-5 | |
| Record name | Piperidine, 4-methyl-4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83949-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenylpiperidin-1-ium;chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylpiperidine with phenylmagnesium bromide, followed by quaternization with methyl chloride to yield the desired product . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenylpiperidin-1-ium;chloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
4-Methyl-4-phenylpiperidin-1-ium;chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylpiperidin-1-ium;chloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: Shares the piperidine ring and phenyl group but lacks the methyl substitution.
4-Methylpiperidine: Contains the piperidine ring and methyl group but lacks the phenyl substitution.
4-Phenyl-4-piperidinol: Similar structure but with a hydroxyl group instead of the chloride.
Uniqueness
4-Methyl-4-phenylpiperidin-1-ium;chloride is unique due to the combination of both methyl and phenyl substitutions on the piperidine ring, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives .
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